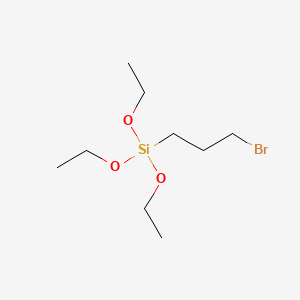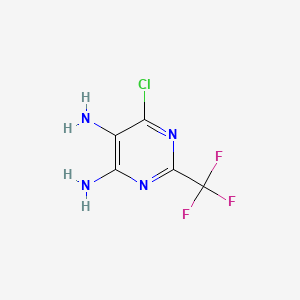
6-Chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine
Übersicht
Beschreibung
6-Chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine is a chemical compound with the molecular weight of 212.56 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 6-chloro-2-(trifluoromethyl)-4,5-pyrimidinediamine . The InChI code is 1S/C5H4ClF3N4/c6-2-1(10)3(11)13-4(12-2)5(7,8)9/h10H2,(H2,11,12,13) .Physical And Chemical Properties Analysis
6-Chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine is a powder at room temperature . It has a molecular weight of 212.56 .Wissenschaftliche Forschungsanwendungen
High Glass Transition and Thermal Stability of New Polyimides
Researchers have synthesized novel diamine monomers containing heterocyclic groups to prepare polyimides with high glass transition temperatures, mechanical, and thermal properties. These polyimides exhibited excellent solubility in various organic solvents and could be used to cast self-standing films with high tensile modulus and outstanding thermal stability in both nitrogen and air. The protonated polymer showed strong orange fluorescence, indicating potential applications in fluorescent materials and high-performance polymers (Wang et al., 2008).
Fluorinated Polyimides for High-Performance Applications
Another study focused on the synthesis of novel fluorinated polyimides derived from diamine monomers, resulting in polymers with low water absorption rates and low dielectric constants. These materials showed very high thermal stability and formed tough, transparent films, highlighting their suitability for electronic applications where high thermal stability and specific electrical properties are required (Madhra et al., 2002).
Metal-Bearing and Trifluoromethyl-Substituted Pyrimidines
The generation and functionalization of metal-bearing and trifluoromethyl-substituted pyrimidines have been explored, with these compounds serving as precursors for the production of carboxylic acids and other derivatives. This research has implications for the development of new materials and pharmaceuticals, demonstrating the versatility of 6-Chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine derivatives in synthetic chemistry (Schlosser et al., 2006).
Novel Soluble Polyimides with Low Dielectric Constants
Further investigations have produced novel soluble polyimides with low dielectric constants and excellent thermal stability. These materials, derived from aromatic diamines containing both pyridine and fluorine, show potential for advanced electronics and photonics applications due to their superior solubility and thermal properties (Zhang et al., 2007).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with various hazards including skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being a target organ .
Eigenschaften
IUPAC Name |
6-chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF3N4/c6-2-1(10)3(11)13-4(12-2)5(7,8)9/h10H2,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMHKSNURAZUDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=C(N=C1Cl)C(F)(F)F)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70288494 | |
| Record name | 6-Chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine | |
CAS RN |
709-57-9 | |
| Record name | NSC56144 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56144 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Chloro-2-(trifluoromethyl)pyrimidine-4,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



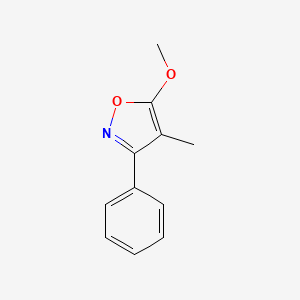
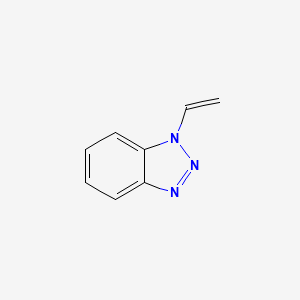
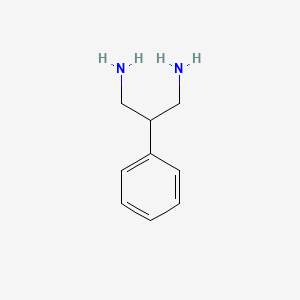
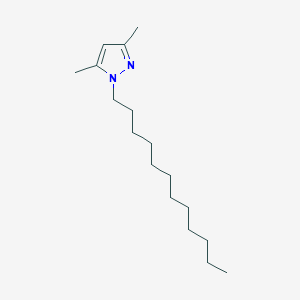
![6-Chloro-1,4-dimethyl-3-(2-thienyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1615512.png)
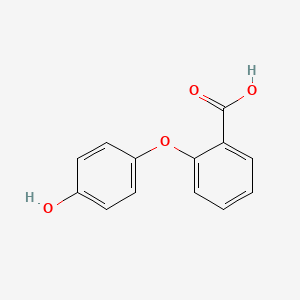
![5-[(4-Chloro-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1615514.png)
![4-Methylpyrrolo[1,2-a]pyrazine](/img/structure/B1615515.png)
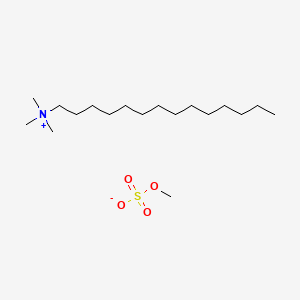
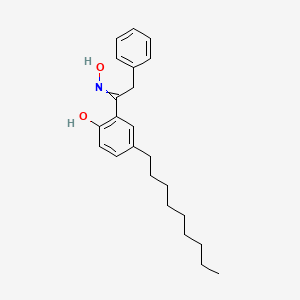
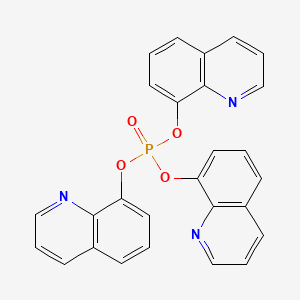
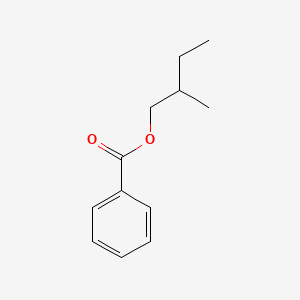
![3-[(2-Ethylhexyl)oxy]-2-hydroxypropyl palmitate](/img/structure/B1615525.png)
